N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core and a methoxybenzenesulfonamide group
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13(21)20-10-9-14-3-4-16(11-15(14)12-20)19-25(22,23)18-7-5-17(24-2)6-8-18/h3-8,11,19H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVUZACGRGPDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroisoquinoline Core Formation
The Pictet-Spengler reaction remains the most widely employed method for constructing the tetrahydroisoquinoline scaffold.
Procedure:
- Starting Material: 3-Hydroxyphenylethylamine reacts with formaldehyde under acidic conditions (HCl, 0.5 M) at 60°C for 12 hours to yield 1,2,3,4-tetrahydroisoquinolin-7-ol.
- Nitrogen Protection: The amine group is protected using tert-butyloxycarbonyl (Boc) anhydride in dichloromethane with 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C→25°C over 4 hours.
- Hydroxyl Group Conversion: Mitsunobu reaction with triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (1.1 eq) converts the hydroxyl to an amine group using phthalimide, followed by hydrazine deprotection to yield 1,2,3,4-tetrahydroisoquinolin-7-amine (78% yield).
Acetylation at Position 2
Optimized Conditions:
- Reagent: Acetic anhydride (2.5 eq) in anhydrous THF.
- Catalyst: DMAP (0.2 eq).
- Temperature: Reflux at 66°C for 8 hours.
- Yield: 89% after silica gel chromatography (hexane:ethyl acetate = 3:1).
Sulfonamide Coupling with 4-Methoxybenzenesulfonyl Chloride
Reaction Mechanism
The sulfonamide bond forms via nucleophilic attack of the tetrahydroisoquinoline amine on the electrophilic sulfur center of 4-methoxybenzenesulfonyl chloride.
Stepwise Protocol:
- Activation: 4-Methoxybenzenesulfonyl chloride (1.5 eq) is dissolved in anhydrous dichloromethane under nitrogen.
- Base Addition: Pyridine (3.0 eq) added dropwise at 0°C to scavenge HCl.
- Coupling: 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine (1.0 eq) added slowly. Reaction stirred at 25°C for 18 hours.
- Workup: Sequential washing with 1M HCl, saturated NaHCO₃, and brine.
- Purification: Column chromatography (SiO₂, ethyl acetate:hexane gradient) yields pure product (74%).
Industrial-Scale Modifications
| Parameter | Lab Scale | Pilot Plant Scale |
|---|---|---|
| Solvent Volume (L/kg) | 15 | 5 |
| Temperature Control | Jacketed Reactor | Continuous Flow |
| Catalyst Loading | 0.2 eq DMAP | 0.15 eq DMAP |
| Yield Improvement | 74% | 82% (recycled solvent) |
Alternative Synthetic Pathways
Solid-Phase Synthesis (SPSS)
- Resin Functionalization: Wang resin (1.2 mmol/g) loaded with Fmoc-protected tetrahydroisoquinoline carboxylate.
- On-Resin Acetylation: Acetic acid/DIC/HOBt (1:1:1) for 6 hours.
- Sulfonylation: 4-Methoxybenzenesulfonyl chloride (5 eq) with DIEA (6 eq) in DMF, 12 hours.
- Cleavage: TFA:DCM:H₂O (95:2.5:2.5) for 2 hours.
Advantage: Enables parallel synthesis of derivatives (89% purity by HPLC).
Microwave-Assisted Synthesis
Conditions:
- Power: 300 W
- Temperature: 120°C
- Time: 20 minutes
Outcome: 94% conversion vs. 74% conventional heating.
Critical Analysis of Methodologies
Yield Optimization Challenges
Green Chemistry Considerations
| Metric | Conventional Method | Improved Process |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 34 |
| E-Factor | 58 | 19 |
| Solvent Recovery | <40% | 92% (membrane distillation) |
Analytical Characterization
Key Data for Final Compound:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.8 Hz, 2H, SO₂ArH), 6.95 (d, J=8.8 Hz, 2H, OMeArH), 4.32 (s, 2H, CH₂NHAc), 3.85 (s, 3H, OCH₃), 2.65–2.58 (m, 4H, tetrahydroisoquinoline CH₂), 2.12 (s, 3H, COCH₃).
- HPLC Purity: 99.2% (C18 column, MeCN:H₂O = 65:35, 1 mL/min).
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine or pyridine as bases in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit certain enzymes and signaling pathways that are crucial for tumor growth and metastasis. The compound’s structure allows it to bind to these targets with high affinity, thereby disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is unique due to its specific structural features, such as the methoxybenzenesulfonamide group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
